molecular formula C17H13N3O2S B2747988 N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1206993-11-4

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2747988
CAS No.: 1206993-11-4
M. Wt: 323.37
InChI Key: NTJATHDHXBDNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound featuring a hybrid heterocyclic architecture, designed for advanced chemical and pharmaceutical research. This molecule incorporates three privileged pharmacophores—furan, thiazole, and indole—within a single acetamide-linked structure, making it a compelling scaffold for exploring novel biological activities . The thiazole ring is a versatile moiety prevalent in medicinal chemistry, known for its aromaticity and presence in various bioactive molecules . Similarly, the indole nucleus is a common structural component in many natural products and therapeutics . Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Potential research applications span multiple areas, including the discovery of new antimalarial agents, given the known activity of related N-acetamide indole derivatives against Plasmodium species , and the exploration of anticancer properties, as phenoxy-thiazole hybrids have demonstrated cytotoxic and anti-proliferative efficacy in preclinical studies . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(10-20-8-7-12-4-1-2-5-14(12)20)19-17-18-13(11-23-17)15-6-3-9-22-15/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJATHDHXBDNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole-furan intermediate with the indole derivative using an amide bond formation reaction, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is its anticancer properties. Studies have demonstrated that derivatives containing thiazole and indole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Thiazole-Indole Derivatives

In a study exploring thiazole-indole derivatives, compounds similar to this compound were synthesized and tested against human cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma). The results indicated that specific structural modifications enhanced anticancer activity, with some compounds showing IC50 values as low as 10 µM, indicating potent efficacy against these cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Derivatives have been tested against both gram-positive and gram-negative bacteria, demonstrating varying degrees of antibacterial activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/ml)Activity
2b100Moderate
2c100Moderate
Reference Drug (Chloramphenicol)25–50Strong

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating that while some derivatives exhibit moderate activity, they generally do not surpass the effectiveness of established antibiotics .

Antiviral Potential

Emerging studies suggest that this compound may possess antiviral properties. Research indicates that certain indole-based compounds demonstrate superior activity against viral infections compared to standard antiviral agents like ribavirin.

Case Study: Antiviral Efficacy

In a comparative study, several indole derivatives were evaluated for their antiviral activities. Some compounds exhibited significant inhibition rates against target viruses, suggesting that modifications to the indole structure can enhance antiviral potency .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of thiazole and indole derivatives have shown promise in treating neurodegenerative diseases. Compounds similar to this compound have been noted for their ability to inhibit oxidative stress and inflammation in neuronal cells.

Research Findings

A study indicated that specific analogs could reduce neuronal apoptosis induced by oxidative stress, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally analogous molecules from the evidence, focusing on substituents, molecular weight (MW), melting points (mp), and biological activities (where available).

Compound Name / ID (Source) Thiazole Substituent Acetamide Substituent MW (g/mol) mp (°C) Key Biological Activity
Target Compound 4-(furan-2-yl) 2-(1H-indol-1-yl) ~349.4* N/A Hypothesized anticancer/enzyme inhibition
10j () N/A 2-(1H-indol-3-yl) with Cl/F ~511.4 192–194 Anticancer (Bcl-2/Mcl-1 inhibition)
15 () 4-(p-tolyl) 2-(4-fluorophenylpiperazine) 410.51 269–270 MMP inhibition (anti-inflammatory)
9c () 4-(4-bromophenyl) Triazole-phenoxymethyl ~618.9 154–156 Not specified (structural focus)
13 () 4-(2-oxo-coumarin-3-yl) 2-(2,4-dichlorophenylamino) 446.30 216–220 α-Glucosidase inhibition
9a () 4-(4-chlorothiophen-2-yl) 2-(sulfamoyl-pyrrolyl) ~573.0 135–137 Antimicrobial potential

*Estimated based on structural formula.

Key Observations:

Indole Derivatives :

  • Compounds like 10j () share the indole motif but substitute the 3-position (indol-3-yl) instead of the 1-position (indol-1-yl). This positional isomerism may alter binding interactions; indol-1-yl groups are less common in the evidence, suggesting unique electronic profiles .
  • The target compound lacks halogen substituents (e.g., Cl, F) seen in 10j–10m, which could reduce hydrophobicity compared to these analogs .

Thiazole-Aryl Hybrids :

  • Thiazoles substituted with aryl groups (e.g., p-tolyl in , coumarin in ) exhibit higher melting points (>250°C) due to increased planarity and intermolecular stacking. The target compound’s furan substituent may lower its mp compared to these analogs, enhancing solubility .

Piperazine and Sulfamoyl Derivatives :

  • Piperazine-linked compounds (e.g., 15 in ) and sulfamoyl derivatives (e.g., 9a in ) demonstrate higher MW (>400 g/mol) and distinct pharmacological targets (e.g., MMP inhibition, antimicrobial activity). The target compound’s simpler acetamide side chain may favor different target selectivity .

Coumarin-Thiazole Hybrids :

  • Coumarin-linked analogs () exhibit strong α-glucosidase inhibition, attributed to the coumarin moiety’s hydrogen-bonding capacity. The target compound’s furan and indole groups may offer alternative binding mechanisms .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide, with CAS number 1206993-11-4, is an organic compound that integrates furan, thiazole, and indole moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O2S, with a molecular weight of 323.4 g/mol. The compound's structure is characterized by the presence of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H13N3O2S
Molecular Weight323.4 g/mol
CAS Number1206993-11-4

Anticancer Activity

Research has indicated that compounds containing thiazole and indole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) studies suggest that the thiazole moiety plays a crucial role in enhancing anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.

A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) tests revealed that similar compounds can effectively inhibit bacterial growth, with some derivatives achieving MIC values as low as 0.22 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that thiazole derivatives can modulate inflammatory responses by downregulating the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced inflammation .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Anticancer Study : A derivative was tested against A431 and Jurkat cell lines, demonstrating significant cytotoxicity with IC50 values below those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In a comparative study, several thiazole-based compounds were evaluated for their antimicrobial properties, revealing synergistic effects when combined with traditional antibiotics like ciprofloxacin .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory properties of indole-thiazole hybrids showed a marked decrease in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and iNOS that are pivotal in inflammatory processes.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to apoptosis.
  • Membrane Disruption : Its antimicrobial activity could stem from disrupting bacterial cell membranes or interfering with nucleic acid synthesis.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amidation .
  • Catalysts : Use of triethylamine or DMAP improves coupling efficiency .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., indole activation) to minimize side reactions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from indole/thiazole) and δ 2.5–3.5 ppm (acetamide methylene) confirm structure .
    • ¹³C NMR : Carbonyl signals at ~170 ppm verify the acetamide group .
  • HRMS : Exact mass matching (e.g., m/z 365.0921 for C₁₇H₁₃N₃O₂S) ensures molecular integrity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

What mechanistic hypotheses explain its anticancer and antimicrobial activities?

Q. Advanced Mechanism of Action

  • Anticancer :
    • Bcl-2/Mcl-1 Inhibition : Structural analogs disrupt apoptosis regulators, inducing caspase-3/7 activation .
    • Topoisomerase Inhibition : Thiazole and indole moieties intercalate DNA, blocking replication .
  • Antimicrobial :
    • Membrane Disruption : Hydrophobic interactions with bacterial cell walls (e.g., S. aureus) .
    • Enzyme Inhibition : Binding to fungal CYP51 (lanosterol demethylase) disrupts ergosterol synthesis .

Q. Validation Methods :

  • In Vitro Assays : MTT for cytotoxicity, MIC for antimicrobial activity .
  • Molecular Docking : AutoDock Vina simulations predict binding affinity to Bcl-2 (ΔG ≈ -9.2 kcal/mol) .

How do structural modifications (e.g., substituents on indole/thiazole) influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

Substituent Biological Impact Reference
4-Fluorophenyl Enhances anticancer activity (IC₅₀: 1.2 µM)
N-Methylindole Reduces cytotoxicity (IC₅₀: >50 µM)
p-Tolylthio Improves antifungal activity (MIC: 4 µg/mL)

Q. Methodological Approach :

  • Synthesize analogs via Suzuki coupling or alkylation .
  • Test in parallel assays (e.g., NCI-60 panel) to compare efficacy .

How should researchers address contradictory data in reported biological activities?

Advanced Data Contradiction Analysis
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 15 µM for similar analogs) may arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

Purity Issues : Impurities >5% can skew results; validate via HPLC-MS .

Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation in media .

Q. Resolution Strategy :

  • Comparative Studies : Re-test analogs under standardized conditions (e.g., 48h exposure, 10% FBS) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Q. Advanced PK Optimization

  • Prodrug Design : Introduce phosphate esters to enhance aqueous solubility .
  • Lipid Formulations : Nanoemulsions (e.g., TPGS-based) increase oral bioavailability by 3-fold .
  • Metabolic Stability : Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce CYP450 metabolism .

How can molecular modeling guide the design of derivatives with higher target specificity?

Q. Advanced Computational Methods

  • Docking Studies : Identify key residues (e.g., Bcl-2’s Asn143) for hydrogen bonding .
  • MD Simulations : Assess binding stability over 100 ns trajectories (RMSD <2.0 Å) .
  • QSAR Models : Use CoMFA to correlate logP with activity (r² >0.85) .

What challenges arise in translating in vitro efficacy to in vivo models?

Q. Advanced Translational Research

  • Toxicity : Hepatotoxicity in mice at >50 mg/kg; mitigate via dose fractionation .
  • PK/PD Mismatch : Short half-life (t₁/₂ = 2h) requires sustained-release formulations .
  • Metabolite Interference : Monitor active metabolites (e.g., N-oxide derivatives) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.